

Atto 680: A Comparative Guide for Advanced Imaging Applications

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Compound of Interest

Compound Name: Atto 680 NHS ester

Cat. No.: B12057088

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For researchers, scientists, and drug development professionals engaged in high-sensitivity imaging, the choice of fluorophore is a critical factor for experimental success. This guide provides a comprehensive comparison of Atto 680, a popular far-red fluorescent dye, with its main alternatives, Alexa Fluor 680 and Cy5.5. We present a detailed analysis of their performance across various imaging platforms, supported by experimental data and protocols to facilitate informed decision-making.

Spectroscopic and Photophysical Properties

Atto 680 is a rhodamine-based dye known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.^{[1][2]} It is a zwitterionic dye, which minimizes non-specific binding.^{[1][2]} Spectrally, Atto 680 is very similar to Alexa Fluor 680 and Cy5.5, making it compatible with existing instrument settings for these dyes.^{[3][4]}

Property	Atto 680	Alexa Fluor 680	Cy5.5
Excitation Maximum (nm)	680[5]	679	675
Emission Maximum (nm)	700[5]	702	694
**Molar Extinction Coefficient ($M^{-1}cm^{-1}$)	125,000[5]	184,000	250,000
**			
Quantum Yield	0.30[5]	0.36	~0.28
Photostability	High[1][2]	High[6][7]	Moderate[6][7]

Note: The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield. While Cy5.5 has the highest extinction coefficient, its lower quantum yield and moderate photostability can impact its overall performance. Alexa Fluor 680 is generally considered the brightest and most photostable of the three, with Atto 680 offering a good balance of brightness and high photostability.[3][6][7]

Performance in Imaging Applications

The choice of a far-red dye often depends on the specific requirements of the imaging modality.

Immunofluorescence Microscopy

In conventional immunofluorescence, all three dyes can yield high-quality images. However, the superior photostability of Atto 680 and Alexa Fluor 680 makes them more suitable for prolonged imaging sessions and techniques that require high laser power, such as confocal microscopy. Cy5.5, being more prone to photobleaching, may require more careful optimization of imaging parameters.[6][7]

Flow Cytometry

In flow cytometry, brightness is a key parameter for resolving dimly stained populations. While all three dyes are compatible with the red lasers commonly found on flow cytometers, the higher brightness of Alexa Fluor 680 often translates to better separation of positive and

negative populations. Atto 680 also performs well due to its high quantum yield. Careful compensation is required when using any of these dyes in multicolor panels due to their emission in the far-red spectrum.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Super-Resolution Microscopy (STORM and STED)

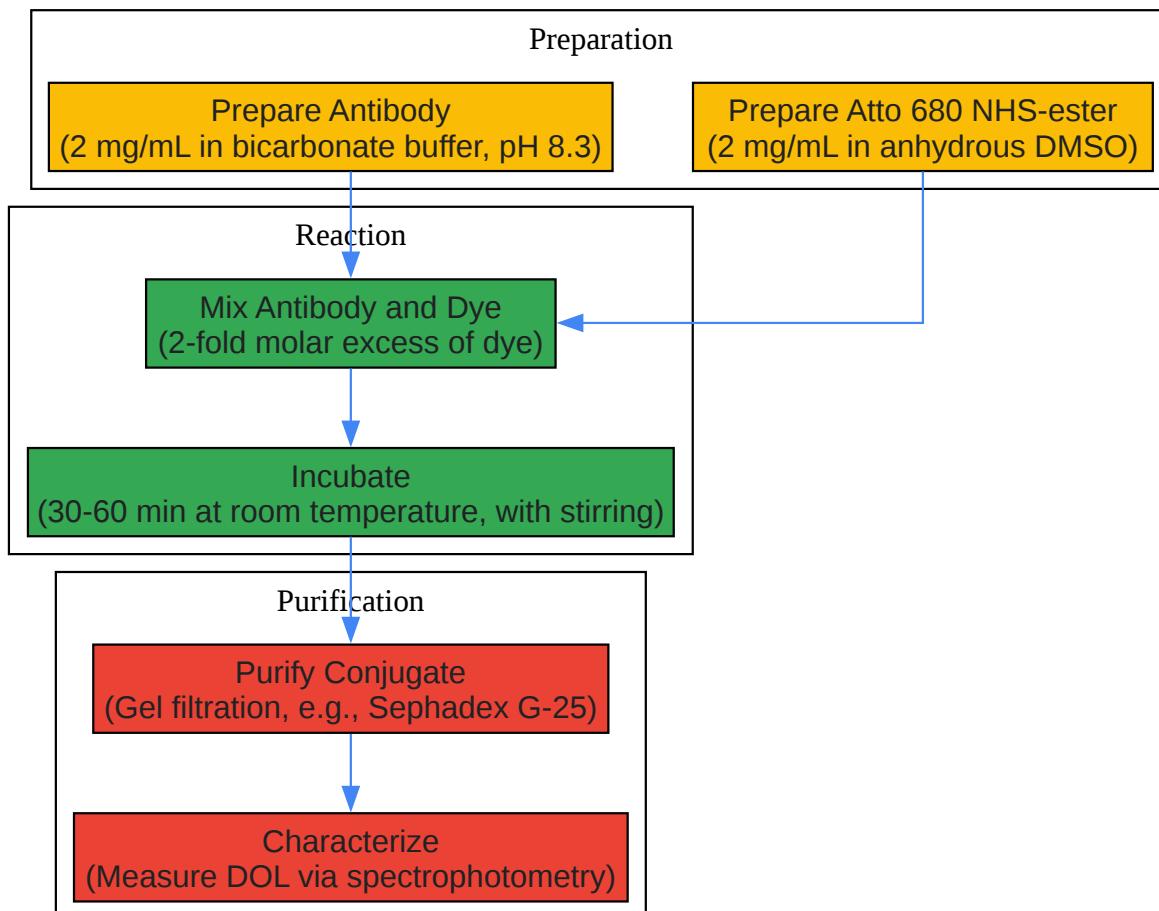
Atto 680 is a well-regarded dye for both STED and STORM imaging.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) Its photophysical properties allow for efficient switching between bright and dark states, which is essential for localization-based techniques like STORM.[\[13\]](#)[\[18\]](#) In STED microscopy, Atto 680 can be effectively depleted with common STED laser lines (e.g., 775 nm), enabling high-resolution imaging.[\[15\]](#)[\[16\]](#) While Alexa Fluor 680 and Cy5.5 can also be used for super-resolution techniques, Atto 680 is often favored for its robustness in these demanding applications.[\[18\]](#)

Experimental Protocols

Below are detailed protocols for common applications using Atto 680.

Antibody Labeling with Atto 680 NHS-ester

This protocol describes the conjugation of Atto 680 NHS-ester to an antibody.

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Antibody labeling workflow.

Materials:

- Antibody of interest
- Atto 680 NHS-ester
- Bicarbonate buffer (0.1 M, pH 8.3)
- Anhydrous, amine-free DMSO

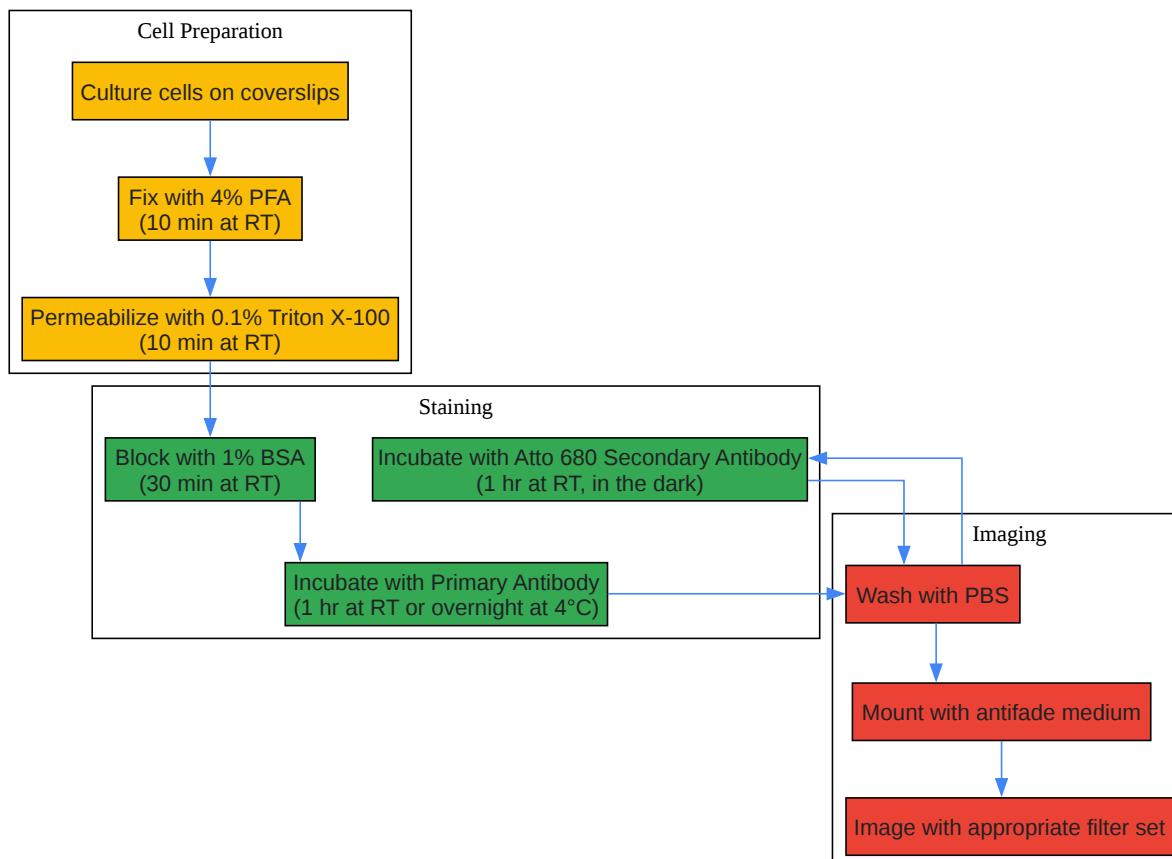
- Gel filtration column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS)

Procedure:

- Dissolve the antibody in bicarbonate buffer to a final concentration of 2 mg/mL.[1]
- Immediately before use, dissolve the Atto 680 NHS-ester in DMSO to a concentration of 2 mg/mL.[1]
- Add a two-fold molar excess of the reactive dye solution to the protein solution.[1]
- Incubate the reaction for 30-60 minutes at room temperature with constant stirring.[1]
- Separate the labeled antibody from unreacted dye using a gel filtration column equilibrated with PBS.
- Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and 680 nm.

Immunofluorescence Staining of Cultured Cells

This protocol provides a general procedure for immunofluorescent staining of adherent cells.

[Click to download full resolution via product page](#)**Immunofluorescence staining workflow.****Materials:**

- Cultured cells on coverslips
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking buffer (1% BSA in PBS)
- Primary antibody
- Atto 680-conjugated secondary antibody
- PBS
- Antifade mounting medium

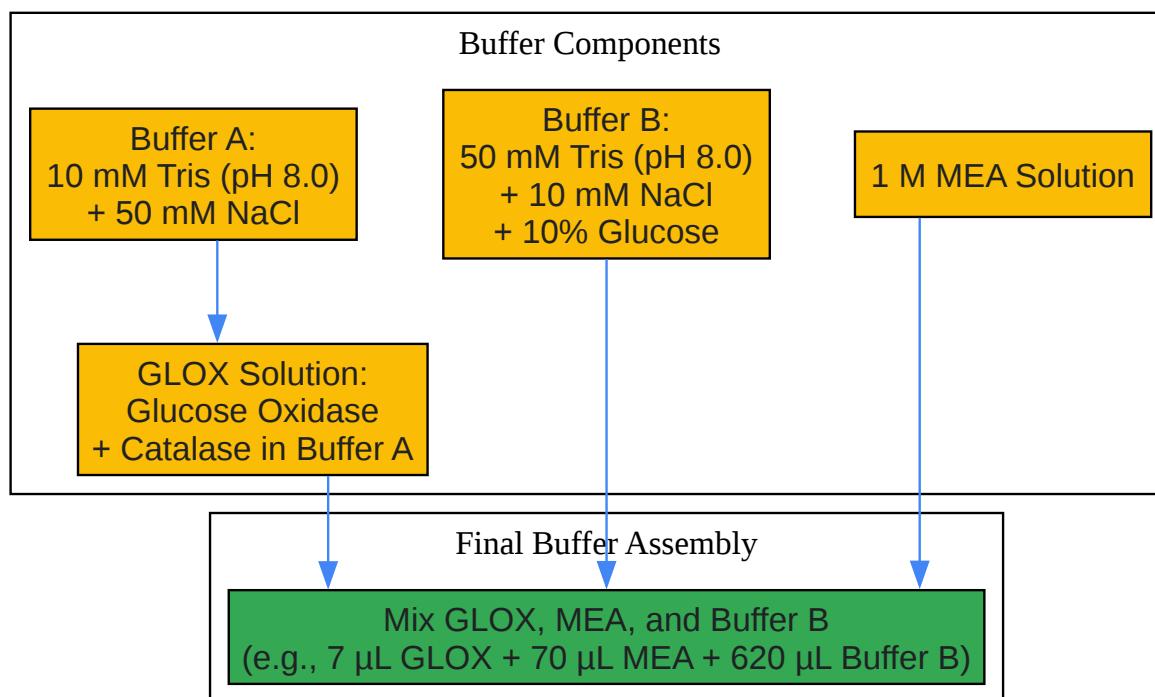
Procedure:

- Fix cells with 4% PFA for 10 minutes at room temperature.[[19](#)][[20](#)][[21](#)]
- Wash three times with PBS.
- Permeabilize cells with 0.1% Triton X-100 for 10 minutes.[[20](#)]
- Wash three times with PBS.
- Block non-specific binding with 1% BSA for 30 minutes.[[20](#)]
- Incubate with the primary antibody at the recommended dilution for 1 hour at room temperature or overnight at 4°C.[[19](#)][[22](#)]
- Wash three times with PBS.
- Incubate with the Atto 680-conjugated secondary antibody (typically 1-5 µg/mL) for 1 hour at room temperature in the dark.[[22](#)]
- Wash three times with PBS.
- Mount the coverslip on a microscope slide using an antifade mounting medium.

- Image using a fluorescence microscope with appropriate excitation (e.g., 633 nm or 640 nm laser) and emission filters (e.g., 660-720 nm).

dSTORM Imaging Buffer

For successful dSTORM imaging, a specific imaging buffer is required to promote the photoswitching of the fluorophores.



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dSTORM imaging buffer preparation.

Materials:

- Tris buffer
- NaCl
- Glucose

- Glucose Oxidase
- Catalase
- Cysteamine (MEA)

Procedure (based on a common formulation):

- Prepare Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl.[13][23]
- Prepare Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose.[13][23]
- Prepare GLOX solution: Dissolve glucose oxidase (e.g., 14 mg) and catalase (e.g., 50 µL of 17 mg/mL stock) in Buffer A (e.g., 200 µL).[13][23]
- Prepare 1 M MEA solution.[13][23]
- Immediately before imaging, prepare the final imaging buffer by mixing GLOX solution, MEA solution, and Buffer B (e.g., 7 µL GLOX + 70 µL 1 M MEA + 620 µL Buffer B).[13][23]

Conclusion

Atto 680 is a high-performance far-red fluorescent dye that offers an excellent alternative to Alexa Fluor 680 and Cy5.5 for a wide range of imaging applications. Its high photostability and quantum yield make it particularly well-suited for demanding techniques such as confocal and super-resolution microscopy. While Alexa Fluor 680 may offer slightly higher brightness in some applications, Atto 680 provides a robust and reliable option with a good balance of photophysical properties. The choice between these dyes will ultimately depend on the specific experimental conditions and the primary performance metric for the application at hand.

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